2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride 2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1311279-17-0
VCID: VC2862258
InChI: InChI=1S/C10H5Cl2NO2S/c11-6-2-1-3-7(4-6)15-10-13-8(5-16-10)9(12)14/h1-5H
SMILES: C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)Cl
Molecular Formula: C10H5Cl2NO2S
Molecular Weight: 274.12 g/mol

2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride

CAS No.: 1311279-17-0

Cat. No.: VC2862258

Molecular Formula: C10H5Cl2NO2S

Molecular Weight: 274.12 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride - 1311279-17-0

Specification

CAS No. 1311279-17-0
Molecular Formula C10H5Cl2NO2S
Molecular Weight 274.12 g/mol
IUPAC Name 2-(3-chlorophenoxy)-1,3-thiazole-4-carbonyl chloride
Standard InChI InChI=1S/C10H5Cl2NO2S/c11-6-2-1-3-7(4-6)15-10-13-8(5-16-10)9(12)14/h1-5H
Standard InChI Key KOXJLSVPMQFGLX-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)Cl

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound consists of a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur atoms) with two key substituents:

  • A 3-chlorophenoxy group attached to the 2-position of the thiazole ring.

  • A carbonyl chloride group at the 4-position, which enhances electrophilicity and reactivity.

Its molecular formula is C₁₀H₅Cl₂NO₂S, with a molecular weight of 274.12 g/mol. The presence of chlorine atoms in both the phenoxy and carbonyl chloride groups contributes to its polar nature and potential bioactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1311279-17-0
Molecular FormulaC₁₀H₅Cl₂NO₂S
Molecular Weight274.12 g/mol
IUPAC Name2-(3-chlorophenoxy)-1,3-thiazole-4-carbonyl chloride
SMILESC1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)Cl

Synthesis and Reaction Pathways

General Synthetic Approach

The synthesis of 2-(3-chloro-phenoxy)-thiazole-4-carbonyl chloride typically involves two stages:

  • Formation of the thiazole core: Thiazole derivatives are synthesized via methods such as the Hantzsch cyclization or reactions involving thioamides and chloroformylating agents .

  • Functional group introduction:

    • Phenoxy substitution: The 3-chlorophenoxy group is introduced at the 2-position of the thiazole ring.

    • Carbonyl chloride formation: The 4-carboxylic acid derivative is converted to the acid chloride using reagents like thionyl chloride (SOCl₂) under reflux conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Carbonyl chloride formationThionyl chloride, reflux, 2h~99%
Phenoxy group attachment3-Chlorophenol, coupling agentsN/A

Key Reaction Mechanisms

  • Carbonyl chloride formation:
    Thiazole-4-carboxylic acid reacts with SOCl₂ to generate the corresponding acid chloride, releasing SO₂ and HCl as byproducts :

    C3H2NSO2COOH+SOCl2C3H2NSO2COCl+SO2+HCl\text{C}_3\text{H}_2\text{NSO}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_3\text{H}_2\text{NSO}_2\text{COCl} + \text{SO}_2 + \text{HCl}
  • Nucleophilic acyl substitution: The carbonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form amides, esters, or other derivatives, enabling the synthesis of pharmacologically active molecules .

Chemical Reactivity and Functional Applications

Reactivity of the Carbonyl Chloride Group

The carbonyl chloride moiety is highly electrophilic, enabling diverse transformations:

  • Amide formation: Reaction with primary or secondary amines yields substituted amides .

  • Ester formation: Alcohol nucleophiles produce esters, useful in prodrug design .

  • Urea or thiourea derivatives: Reaction with isocyanates or thioureas generates heterocyclic structures .

Table 3: Bioactivity of Thiazole Derivatives with Chloro Substituents

ActivityExample CompoundTarget/Cell LineIC₅₀/MIC (Range)Source
Anticancer34A375, C32, DU145~3.35–18.69 µM
Antitubercular53Mycobacterium tuberculosis H37Rv0.09 µg/mL
Carbonic anhydrase inhibition36CA-IIIN/A

Comparative Analysis with Related Compounds

Structural and Functional Comparisons

CompoundMolecular WeightKey SubstituentsPrimary Application
2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride274.12 g/mol3-Chlorophenoxy, COClDrug intermediates
2-Phenyl-1,3-thiazole-4-carbonyl chloride223.68 g/molPhenyl, COClAmide synthesis
Thiazole-4-carbonyl chloride158.62 g/molCOClGeneral acylation

Reactivity and Bioactivity Trends

The 3-chlorophenoxy group in 2-(3-chloro-phenoxy)-thiazole-4-carbonyl chloride likely enhances:

  • Electron-withdrawing effects, increasing the electrophilicity of the carbonyl chloride .

  • Hydrophobic interactions, potentially improving cellular uptake in biological systems .

  • Target specificity, as seen in chloro-substituted derivatives with superior anticancer activity .

Challenges and Future Directions

Limitations in Current Research

  • Synthetic complexity: Multi-step synthesis and low yields may hinder scalability.

  • Selectivity issues: Competing side reactions during acylation may reduce product purity.

  • Toxicity concerns: Chlorinated compounds require rigorous safety evaluations.

Opportunities for Innovation

  • Green chemistry approaches: Development of catalyst-free or solvent-free synthesis methods.

  • Structure-activity relationship (SAR) studies: Optimizing substituents to enhance bioactivity.

  • Targeted delivery systems: Using the carbonyl chloride group to conjugate with biomolecules (e.g., peptides, antibodies).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator